(2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: Sodium cyanide
- Conditions: Aqueous solution, controlled temperature
Step 4: Formation of Enamide Linkage
- Reagents: Ammonia or an amine
- Conditions: Mild heating, organic solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the trichloromethyl and cyano groups. The final step involves the formation of the enamide linkage.
-
Step 1: Synthesis of Pyridine Derivative
- Starting material: 5-methylpyridine
- Reagents: Bromine, sodium hydroxide
- Conditions: Reflux in an organic solvent
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium thiolate in anhydrous conditions
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(pyridin-2-yl)but-2-enamide
- (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(3-methylpyridin-2-yl)but-2-enamide
- (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(6-methylpyridin-2-yl)but-2-enamide
Uniqueness
Compared to similar compounds, (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide stands out due to the specific position of the methyl group on the pyridine ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9Cl3N4O |
---|---|
Molecular Weight |
319.6 g/mol |
IUPAC Name |
(Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide |
InChI |
InChI=1S/C11H9Cl3N4O/c1-6-2-3-8(17-5-6)18-10(19)7(4-15)9(16)11(12,13)14/h2-3,5H,16H2,1H3,(H,17,18,19)/b9-7- |
InChI Key |
BPICEFQNJLNAQX-CLFYSBASSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C(=C(/C(Cl)(Cl)Cl)\N)/C#N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(=C(C(Cl)(Cl)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.